molecular formula C13H12N2O B12903298 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone CAS No. 64571-46-6

1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone

Cat. No.: B12903298
CAS No.: 64571-46-6
M. Wt: 212.25 g/mol
InChI Key: OBZRZOJWDPJWSA-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone is a heterocyclic compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone typically involves the reaction of 2-methyl-6-phenylpyrimidine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
  • 4-Methyl-6-phenylpyrimidin-2-amine
  • 2-(Methylthio)-4-phenylpyrimidine

Comparison: 1-(2-Methyl-6-phenylpyrimidin-4-YL)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential therapeutic applications .

Properties

CAS No.

64571-46-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(2-methyl-6-phenylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C13H12N2O/c1-9(16)12-8-13(15-10(2)14-12)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

OBZRZOJWDPJWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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